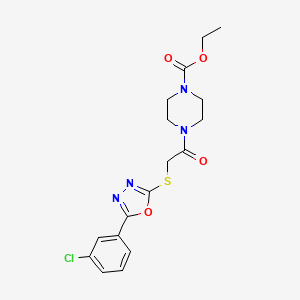![molecular formula C12H16Cl3N3S B2482447 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride CAS No. 928026-32-8](/img/structure/B2482447.png)
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride typically involves the formation of the benzothiazole ring followed by the introduction of the diazepane moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetyl chloride can yield the benzothiazole core, which is then reacted with 1,4-diazepane under suitable conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole
- 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]imidazole
- 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole
Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring system can significantly influence their chemical properties and biological activities. For instance, the benzothiazole derivative may exhibit different binding affinities and selectivities compared to its benzoxazole or benzimidazole counterparts. This uniqueness makes 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride a valuable compound for specific applications where its particular properties are advantageous .
Propriétés
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S.2ClH/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16;;/h2-3,8,14H,1,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVOFOIMQWJMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2482364.png)
![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B2482369.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2482372.png)



![8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2482383.png)

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
